molecular formula C12H9N3OS B1308699 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 31557-89-8

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B1308699
CAS RN: 31557-89-8
M. Wt: 243.29 g/mol
InChI Key: UBFLHMNQIQMLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that serves as a key precursor for the synthesis of various heterocyclic derivatives. These derivatives are characterized by the presence of different rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The compound's structure allows for a range of chemical reactions, making it a versatile starting material for the creation of compounds with potential biological activities, including antitumor properties.

Synthesis Analysis

The synthesis of heterocyclic compounds derived from 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a series of reactions starting from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene or similar compounds. The reaction with ethyl cyanoacetate yields the acetamide, which then undergoes further transformations to produce a diverse set of heterocyclic derivatives. The synthetic pathways are characterized by regioselective attacks and cyclization, with the cyanoacetamido moiety playing a crucial role in the reaction mechanisms. The synthetic procedures are typically one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives can be confirmed through various analytical techniques. For instance, single crystal X-ray studies have been used to confirm the structure of related thiazolidinone derivatives, providing a solid foundation for understanding the stereochemistry and molecular conformation of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is influenced by the presence of functional groups that can participate in different reaction pathways. These include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. The diversity of these reactions leads to the formation of a wide array of heterocyclic compounds with varying biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are not detailed in the provided papers, the properties of its derivatives can be inferred. The compounds exhibit high inhibitory effects against various human cancer cell lines, indicating their potential as antitumor agents. Additionally, some derivatives have been modified to produce nonionic surface active agents, suggesting that these compounds can also have applications in the field of antimicrobial and surface activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing a variety of heterocyclic derivatives. For example, it has been used to create thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These derivatives have shown promising results as antimicrobial agents against various bacterial and fungal strains (Darwish et al., 2014).

Antimicrobial and Antifungal Evaluation

Research has demonstrated the antimicrobial efficacy of novel compounds synthesized from 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. For instance, a study synthesized and evaluated the antimicrobial activity of novel isoxazole-based heterocycles, highlighting their potential as effective antimicrobial agents (Darwish et al., 2014).

Antitumor Evaluation

Another significant application is in the field of cancer research, where derivatives of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been synthesized and tested for their antitumor activities. Some compounds have exhibited high inhibitory effects against various cancer cell lines, suggesting their potential for further exploration as anticancer agents (Shams et al., 2010).

Insecticidal Properties

In addition to its applications in medicinal chemistry, this compound has also been utilized in the synthesis of heterocycles with insecticidal properties. For example, innovative heterocycles incorporating a thiadiazole moiety have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, showing promising insecticidal activities (Fadda et al., 2017).

properties

IUPAC Name

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFLHMNQIQMLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403361
Record name 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

CAS RN

31557-89-8
Record name 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.